
(2R,3R)-3-Amino-1,1,1-trifluoro-3-phenyl-2-propanol
Overview
Description
(2R,3R)-3-Amino-1,1,1-trifluoro-3-phenyl-2-propanol is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features a trifluoromethyl group, an amino group, and a phenyl group attached to a propanol backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-Amino-1,1,1-trifluoro-3-phenyl-2-propanol can be achieved through several methods. One common approach involves the use of chiral starting materials and stereoselective reactions to ensure the desired configuration. For instance, the synthesis might start with a chiral epoxide, which undergoes ring-opening reactions with nucleophiles such as amines to introduce the amino group. The trifluoromethyl group can be introduced through nucleophilic substitution reactions using trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The use of continuous flow reactors and other advanced technologies can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-Amino-1,1,1-trifluoro-3-phenyl-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula for (2R,3R)-3-Amino-1,1,1-trifluoro-3-phenyl-2-propanol is , with a molecular weight of approximately 201.18 g/mol. The compound features a trifluoromethyl group, an amino group, and a phenyl group attached to a propanol backbone. Its chiral nature makes it valuable for asymmetric synthesis and the development of enantiomerically pure compounds.
Chemistry
In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its unique structural features allow it to participate in various chemical reactions:
- Oxidation : The hydroxyl group can be oxidized to yield ketones or aldehydes.
- Reduction : The compound can be reduced to form different alcohols or amines.
- Substitution : The trifluoromethyl group enables participation in nucleophilic substitution reactions.
These reactions are essential for creating derivatives with diverse functional groups, enhancing the compound's utility in synthetic chemistry.
Biology
In biological research, this compound can be employed as a probe to investigate enzyme mechanisms and interactions. Its structural properties allow it to interact with various biological molecules:
- Neuroprotection : Related trifluoromethyl ketones have shown neuroprotective properties against apoptosis in cerebellar granule neurons. This suggests that this compound may similarly protect neuronal cells from apoptosis.
- Enzyme Inhibition : Compounds with similar structures have been identified as inhibitors of enzymes involved in metabolic pathways. For instance, certain derivatives inhibit monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid signaling.
Medicine
The pharmaceutical potential of this compound is noteworthy:
- Pharmaceutical Intermediate : Its ability to interact with biological targets positions it as a candidate for drug development. The compound's unique properties may facilitate the design of new therapeutic agents targeting specific diseases.
Industrial Applications
In industrial settings, this compound is utilized in producing specialty chemicals and materials:
- Advanced Materials Development : The compound's distinct properties make it suitable for applications in creating advanced materials such as polymers and coatings.
Neuroprotective Effects
A study investigating the neuroprotective effects of related trifluoromethyl compounds demonstrated their ability to prevent apoptosis in neuronal cells under stress conditions. This finding suggests that this compound may exhibit similar protective effects against neurodegenerative conditions.
Enzyme Inhibition Studies
Research has shown that derivatives of this compound can effectively inhibit enzymes like MAGL. These findings are pivotal for developing new therapies targeting metabolic disorders.
Mechanism of Action
The mechanism of action of (2R,3R)-3-Amino-1,1,1-trifluoro-3-phenyl-2-propanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R,3R)-3-Amino-1,1,1-trifluoro-3-phenyl-2-propanol include other chiral amino alcohols and trifluoromethylated compounds. Examples include (2R,3R)-3-Amino-1,1,1-trifluoro-2-phenyl-2-propanol and (2S,3S)-3-Amino-1,1,1-trifluoro-3-phenyl-2-propanol.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both trifluoromethyl and phenyl groups. This combination of features provides distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
(2R,3R)-3-Amino-1,1,1-trifluoro-3-phenyl-2-propanol is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 201.18 g/mol. The presence of trifluoromethyl groups is notable for imparting unique electronic properties that can influence biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Neuroprotection : Studies have shown that related trifluoromethyl ketones exhibit neuroprotective properties against apoptosis in cerebellar granule neurons (CGNs) induced by low potassium levels . This suggests that this compound may similarly protect neuronal cells from apoptosis.
- Inhibition of Enzymatic Activity : Compounds with similar structures have been identified as inhibitors of various enzymes involved in metabolic pathways. For instance, certain derivatives have been shown to inhibit monoacylglycerol lipase (MAGL), which is implicated in the regulation of endocannabinoid signaling .
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of trifluoromethyl ketones, it was found that this compound demonstrated significant protection against neuronal cell death induced by low potassium conditions. The mechanism was attributed to the compound's ability to modulate apoptotic pathways .
Case Study 2: Enzyme Inhibition
A recent investigation into the inhibitory effects of various trifluoromethyl-containing compounds on MAGL revealed that derivatives of this compound exhibited promising inhibition rates. This inhibition could potentially enhance endocannabinoid signaling and provide therapeutic benefits in pain management and neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What is the significance of the stereochemical configuration (2R,3R) in this compound, and how does it influence reactivity or biological activity?
The (2R,3R) configuration determines spatial arrangement, impacting intermolecular interactions and enantioselective binding to biological targets. For example, stereoisomers of trifluoromethyl-containing analogs (e.g., (1R,2R)-1-amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol) show distinct bioactivity profiles due to chiral recognition in enzyme active sites . Methodologically, chiral HPLC or capillary electrophoresis is recommended to confirm enantiomeric purity, while X-ray crystallography (via SHELX refinement ) validates absolute configuration.
Q. What are the common synthetic routes for (2R,3R)-3-amino-1,1,1-trifluoro-3-phenyl-2-propanol?
A typical approach involves:
- Step 1 : Condensation of trifluoromethyl ketones with benzaldehyde derivatives under basic conditions (e.g., K₂CO₃ in ethanol ).
- Step 2 : Stereoselective reduction using chiral catalysts (e.g., Ru-BINAP complexes) to achieve the (2R,3R) configuration.
- Step 3 : Amine protection/deprotection (e.g., Boc groups) to prevent side reactions. Yields are highly dependent on solvent polarity and temperature .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹⁹F NMR resolves trifluoromethyl signals (δ ~ -60 to -80 ppm), while ¹H NMR confirms stereochemistry via coupling constants (e.g., J2,3 > 5 Hz for cis-diols) .
- XRD : SHELXL-refined crystallographic data provides bond angles/van der Waals radii critical for modeling protein-ligand interactions .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular formula (C₁₀H₁₁F₃NO) and detects impurities like stereoisomers .
Q. What biological or pharmacological activities are reported for structurally similar compounds?
Analogs with trifluoromethyl and amino groups exhibit:
- Antimicrobial Activity : MIC values ≤ 8 µg/mL against S. aureus due to membrane disruption .
- Anticancer Potential : IC₅₀ ~ 10 µM in breast cancer cell lines (MCF-7) via apoptosis induction .
- Enzyme Inhibition : >70% inhibition of CYP450 isoforms at 50 µM, suggesting metabolic stability concerns .
Advanced Research Questions
Q. How can stereoselective synthesis challenges (e.g., racemization, by-products) be mitigated during scale-up?
- Dynamic Kinetic Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) to bias the reaction pathway .
- Low-Temperature Conditions : Reduce epimerization risk during amine deprotection (e.g., TFA-mediated cleavage at -20°C) .
- By-Product Analysis : LC-MS identifies diastereomers (e.g., (2S,3R) isomers) formed via competing transition states .
Q. What strategies optimize reaction yields while minimizing trifluoromethyl group degradation?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may hydrolyze CF₃ groups; alternative ethers (THF) reduce side reactions .
- Catalyst Screening : Pd/C or Raney Ni for hydrogenation steps avoids acidic conditions that degrade CF₃ .
- In Situ Monitoring : ReactIR tracks CF₃ vibrational bands (1250–1100 cm⁻¹) to detect decomposition .
Q. How do XRD and NMR compare in resolving stereochemical ambiguities for this compound?
Q. What computational methods support structure-activity relationship (SAR) studies for derivatives?
- Docking Simulations : AutoDock Vina models interactions with targets (e.g., bacterial dihydrofolate reductase) using optimized force fields for fluorine .
- QSAR Models : Hammett σ values for substituents (e.g., -CF₃ σ = 0.54) predict logP and bioavailability .
Q. How can conflicting biological activity data across studies be reconciled?
- Purity Assessment : LC-MS quantifies stereoisomers (e.g., 5% (2S,3R) contamination reduces IC₅₀ by 2-fold ).
- Assay Variability : Standardize cell lines (e.g., ATCC-certified HepG2) and incubation times to minimize discrepancies .
Properties
IUPAC Name |
(2R,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)8(14)7(13)6-4-2-1-3-5-6/h1-5,7-8,14H,13H2/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSZBXASMXIZSV-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(F)(F)F)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@H](C(F)(F)F)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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